molecular formula C10H12ClFO2S2 B1445671 4-[(4-Fluorophenyl)sulfanyl]butane-1-sulfonyl chloride CAS No. 1375067-81-4

4-[(4-Fluorophenyl)sulfanyl]butane-1-sulfonyl chloride

Cat. No. B1445671
CAS RN: 1375067-81-4
M. Wt: 282.8 g/mol
InChI Key: WYVQUDHIPLMQHL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-[(4-Fluorophenyl)sulfanyl]butane-1-sulfonyl chloride is defined by its molecular formula, C10H12ClFOS2. Detailed structural analysis would require more specific information such as bond lengths and angles, which are not provided in the search results.

Scientific Research Applications

Chemiluminescence in Organic Compounds

4-[(4-Fluorophenyl)sulfanyl]butane-1-sulfonyl chloride has been studied for its role in the synthesis of sulfanyl-substituted bicyclic dioxetanes. These dioxetanes exhibit base-induced chemiluminescence, making them of interest in the study of light-producing chemical reactions (Watanabe et al., 2010).

Matrix Metalloproteinase Inhibitors

This compound has been used in the synthesis of hydroxamates that exhibit inhibitory activity against tumor necrosis factor-α converting enzyme (TACE) and matrix metalloproteinases (MMPs). This research is particularly relevant in the context of inflammatory diseases and cancer (Venkatesan et al., 2004).

Membrane Technology

In membrane technology, derivatives of 4-[(4-Fluorophenyl)sulfanyl]butane-1-sulfonyl chloride have been used in the synthesis of novel polymers for desalination applications. These polymers show potential in water purification processes (Padaki et al., 2013).

Fluorescence Studies

Some derivatives of this compound have been utilized in the synthesis of fluorescent materials. For example, certain coumarin derivatives of sulfanyl-substituted butadienes exhibited fluorescence properties, demonstrating potential applications in material science and sensor technology (Ibiş & Sahin, 2016).

Polymer Synthesis

This compound plays a role in the synthesis of sulfonated poly(arylene ether sulfone)s for fuel-cell applications. Its derivatives have been used as building blocks in polymers characterized by high proton conductivity and mechanical strength, making them suitable for use in fuel cells (Bae et al., 2009).

Safety And Hazards

In terms of safety, it is advised to immediately remove any clothing contaminated by the product and move out of the dangerous area. Consult a physician and show the safety data sheet .

properties

IUPAC Name

4-(4-fluorophenyl)sulfanylbutane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFO2S2/c11-16(13,14)8-2-1-7-15-10-5-3-9(12)4-6-10/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVQUDHIPLMQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Fluorophenyl)sulfanyl]butane-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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